N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)cyclopentanecarboxamide
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Description
N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)cyclopentanecarboxamide, also known as MP-10, is a synthetic compound that has gained significant attention in the field of scientific research. MP-10 is a potent and selective agonist of the mu-opioid receptor, which is a G-protein coupled receptor that plays a crucial role in pain management and addiction.
Scientific Research Applications
Discovery and Inhibitory Efficacy
N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)cyclopentanecarboxamide is a chemical compound with potential applications in the field of medicinal chemistry. Research into similar compounds has led to the discovery of selective and orally efficacious inhibitors of kinase superfamily members, such as Met kinase. These inhibitors have demonstrated complete tumor stasis in Met-dependent human gastric carcinoma models following oral administration, showcasing their potential as anticancer agents. For instance, BMS-777607 is a substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide identified for its potency and selectivity, advancing into phase I clinical trials due to its favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).
Heterocyclic Derivative Syntheses
The compound's structure hints at its role in the synthesis of heterocyclic derivatives, a crucial process in drug development. For example, 4-yn-1-ones and related compounds have been used to produce tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives under oxidative carbonylation conditions. This method provides a versatile approach to synthesizing a variety of pharmacologically relevant structures, indicating the importance of such chemical frameworks in medicinal chemistry (Bacchi et al., 2005).
Enantioselective Synthesis
Enantioselective synthesis techniques utilizing compounds like this compound are fundamental in producing chiral drug molecules. Such methods enable the preparation of specific enantiomers with desired biological activities, improving drug efficacy and safety. A related process involves converting methylpyroglutamate derivatives into piperidine and pyrrolidine structures with potential pharmacological applications, highlighting the role of enantioselective synthesis in creating therapeutically valuable compounds (Calvez et al., 1998).
properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-23-16-8-6-15(7-9-16)20-12-13(10-17(20)21)11-19-18(22)14-4-2-3-5-14/h6-9,13-14H,2-5,10-12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOVZTZRTQTHBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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